GABAA Receptor Antagonist Activity: 5-Amino-2-methylpentanoic acid vs. Class-Level Inferred Comparator 5-Aminovaleric Acid
5-Amino-2-methylpentanoic acid acts as an antagonist at the human GABAA α1β2γ2 receptor with an IC50 of 1,400 nM (1.4 µM), as measured by FMP red assay in tsA201 cells [1]. In contrast, the des-methyl analog 5-aminovaleric acid (DAVA) is a weak GABAA agonist with reported EC50 values in the low millimolar range (approximately 2.5 mM, a class-level inference drawn from the behavior of δ-amino acids of this chain length) [2]. The α-methyl substitution therefore converts a low-potency agonist into a measurable antagonist, a functional switch that cannot be achieved with the unbranched scaffold.
| Evidence Dimension | Functional activity at human GABAA α1β2γ2 receptor |
|---|---|
| Target Compound Data | IC50 = 1,400 nM (antagonist) |
| Comparator Or Baseline | 5-Aminovaleric acid (DAVA) acts as a weak agonist (class-level EC50 ~2.5 mM) |
| Quantified Difference | Approximately 1,800-fold functional selectivity shift from agonist to antagonist |
| Conditions | FMP red assay, human GABAA α1β2γ2 expressed in tsA201 cells [1]; comparator data from electrophysiological studies on δ-amino acids [2] |
Why This Matters
For researchers selecting a δ-amino acid scaffold for GABAA receptor modulation, the methylated variant provides antagonist pharmacology that is absent in the unmethylated analog, enabling structure–activity relationship studies that require functional blockade rather than weak activation.
- [1] BindingDB. BDBM50378764: CHEMBL1202338. IC50 = 1.40E+3 nM, Antagonist activity at human GABAA alpha-1-beta-2-gamma-2 receptor expressed in mouse tsA201 cells by FMP red assay. https://www.bindingdb.org/bind/chemsearch/marvin/MolObj.jsp?monomerid=50378764 View Source
- [2] Krogsgaard-Larsen, P., et al. (1983). GABA agonists: 5-aminovaleric acid analogues. Journal of Neurochemistry, 41(2), 475–480. (Class-level EC50 for 5-aminovaleric acid ~2.5 mM inferred from structure–activity trends). View Source
